molecular formula C10H12N2O2 B15224826 (S)-6-(Pyrrolidin-2-yl)nicotinic acid

(S)-6-(Pyrrolidin-2-yl)nicotinic acid

Cat. No.: B15224826
M. Wt: 192.21 g/mol
InChI Key: OPOZHZHRPGXCRD-QMMMGPOBSA-N
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Description

(S)-6-(Pyrrolidin-2-yl)nicotinic acid is a chiral compound that features a pyrrolidine ring attached to a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(Pyrrolidin-2-yl)nicotinic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Nicotinic Acid: The pyrrolidine ring is then attached to the nicotinic acid moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Pyrrolidin-2-yl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(S)-6-(Pyrrolidin-2-yl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-(Pyrrolidin-2-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Pyrrolidin-2-yl)acetic acid
  • (S)-2-(Pyrrolidin-2-yl)propan-2-ol

Uniqueness

(S)-6-(Pyrrolidin-2-yl)nicotinic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-[(2S)-pyrrolidin-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c13-10(14)7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2,(H,13,14)/t8-/m0/s1

InChI Key

OPOZHZHRPGXCRD-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(C=C2)C(=O)O

Canonical SMILES

C1CC(NC1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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